molecular formula C7H9N3S B1348696 (6-Methyl-pyridin-2-yl)-thiourea CAS No. 49600-34-2

(6-Methyl-pyridin-2-yl)-thiourea

Cat. No. B1348696
M. Wt: 167.23 g/mol
InChI Key: LEWSYNYKTYXRHP-UHFFFAOYSA-N
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Patent
US07109202B2

Procedure details

6-Methyl-pyridin-2-ylamine (1.0 g, 9.2 mmol) is dissolved in ethanol (10 ml) and benzoylisothiocyanate (1.24 ml, 9.2 mmol) is added dropwise. The mixture is heated to 40° C. with stirring for 10 minutes then allowed to cool to room temperature. The solvent is removed in vacuo and the resulting solid dissolved in 1M sodium hydroxide (15 ml) and heated under reflux for 2 hour. The resultant suspension is filtered and the solid washed copiously with water and then with cold ethanol. The solid is dried in vacuo to yield the title compound. Mass Spec (APCI+) 168.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C([N:17]=[C:18]=[S:19])(=O)C1C=CC=CC=1>C(O)C>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:18]([NH2:17])=[S:19])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid dissolved in 1M sodium hydroxide (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hour
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant suspension is filtered
WASH
Type
WASH
Details
the solid washed copiously with water
CUSTOM
Type
CUSTOM
Details
The solid is dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=CC(=N1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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